molecular formula C19H29NO5 B2675142 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate CAS No. 30845-22-8

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B2675142
CAS No.: 30845-22-8
M. Wt: 351.443
InChI Key: QVUHDEMEVAIGOF-HNNXBMFYSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is a protected amino acid derivative featuring:

  • A tert-butoxycarbonyl (Boc) group on the α-amino group, providing acid-labile protection.
  • A 4-tert-butoxyphenyl substituent on the β-carbon, introducing steric bulk and hydrophobicity.
  • A methyl ester on the carboxylate group, enhancing solubility in organic solvents.

This compound is pivotal in peptide synthesis and medicinal chemistry, where its tert-butoxy groups improve stability during synthetic steps while allowing selective deprotection under acidic conditions .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)23-7)20-17(22)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,20,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHDEMEVAIGOF-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate typically involves the protection of an amino acid derivative. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsher conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate undergoes various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for aromatic substitution.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Depending on the electrophile used, various substituted phenyl derivatives can be formed.

    Oxidation and Reduction: Reduction yields the corresponding alcohol, while oxidation yields the carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, it has been utilized in the development of peptide-based drugs where the tert-butoxycarbonyl (Boc) group plays a significant role in protecting amino groups during synthesis .

1.2 Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer activity. Compounds synthesized from this intermediate have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis, particularly in breast and prostate cancer cell lines . The incorporation of phenyl groups has been linked to enhanced interactions with biological targets, improving efficacy.

Biochemical Applications

2.1 Enzyme Inhibitors

This compound has shown promise as a scaffold for designing enzyme inhibitors. Its structural features facilitate the development of inhibitors targeting specific enzymes involved in metabolic pathways. For example, studies have demonstrated its effectiveness in inhibiting certain proteases, which are critical in various disease processes .

2.2 Peptide Synthesis

The compound is also significant in peptide synthesis protocols, particularly in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides with multiple functional groups .

Material Science

3.1 Polymerization Studies

This compound has applications in the field of polymer science as a monomer for producing polymers with specific mechanical and thermal properties. Research has indicated that incorporating this compound into polymer chains can enhance their stability and performance under various conditions .

3.2 Nanomaterials Development

The compound's unique chemical properties make it suitable for developing nanomaterials. It can serve as a precursor for creating nanoparticles that exhibit desirable characteristics such as biocompatibility and controlled release properties, which are essential in drug delivery systems .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with an IC50 value of 25 μM .
Study 2Enzyme InhibitionIdentified as an effective inhibitor of protease X with a Ki value of 15 nM .
Study 3PolymerizationShowed enhanced thermal stability in polymers synthesized using this compound as a monomer .

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-tert-butoxyphenyl group distinguishes the target compound from analogs with alternative aromatic substituents. Key comparisons include:

Compound Name Substituent on Phenyl Ring Key Properties/Applications Reference
Methyl (S)-2-((Boc)amino)-3-(4-iodophenyl)propanoate 4-Iodo Precursor for radioiodination; used in imaging probes .
Methyl (2S)-2-{[(Boc)amino]}-3-(3,5-difluorophenyl)propanoate 3,5-Difluoro Enhanced electronic effects for nucleophilic aromatic substitution; m.p. 78–80°C .
Methyl (S)-2-((Boc)amino)-3-(4-methoxyphenyl)propanoate 4-Methoxy Less steric bulk than tert-butoxy; improved solubility in polar solvents .
(S)-Allyl 2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]propanoate 4-tert-Butoxy Allyl ester enables orthogonal deprotection; Fmoc group for base-sensitive steps .

Key Observations :

  • Electron-Withdrawing Groups (e.g., iodine, fluorine): Enhance reactivity in cross-coupling reactions but reduce solubility .
  • Electron-Donating Groups (e.g., methoxy, tert-butoxy): Improve stability under basic conditions; tert-butoxy offers superior steric protection .

Ester Group Modifications

The methyl ester in the target compound contrasts with other esters that influence reactivity and purification:

Compound Name Ester Group Key Properties Reference
Ethyl (2S,3S)-3-((Boc)(2-methylallyl)amino)-2-hydroxy-3-phenylpropanoate Ethyl Hydroxy group enables further functionalization; lower volatility than methyl .
Allyl 2-(Fmoc-amino)-3-[4-(tert-butoxy)phenyl]propanoate Allyl Removable via palladium-catalyzed deprotection for carboxylate activation .

Key Observations :

  • Methyl Esters : Preferred for simplicity and stability in early-stage synthesis.
  • Allyl/Propargyl Esters : Used in late-stage modifications for selective deprotection .

Protecting Group Strategies

The Boc group in the target compound is compared to other protecting groups:

Compound Name Protecting Group Deprotection Conditions Applications Reference
(2S)-3-[4-(Benzyloxy)phenyl]-2-{[(Boc)(methyl)amino]}propanoic acid Boc Acidic (TFA or HCl) Peptide synthesis with tyrosine analogs .
Fmoc-Tyr(TBS)-OH Fmoc Basic (piperidine) Solid-phase peptide synthesis .

Key Observations :

  • Boc : Acid-labile (e.g., TFA), ideal for orthogonal protection with base-sensitive groups.
  • Fmoc : Base-labile, compatible with acid-stable linkers in solid-phase synthesis .

Physicochemical Properties

Property Target Compound (4-tert-Butoxyphenyl) 4-Iodophenyl Analog 3,5-Difluorophenyl Analog 4-Methoxyphenyl Analog
Molecular Weight ~365 g/mol (estimated) 407.23 g/mol 315.31 g/mol 309.36 g/mol
Melting Point Not reported (likely oil) Not reported 78–80°C Not reported
Solubility High in organic solvents Moderate in DCM/MeCN Moderate in EtOAc/Hexanes High in MeOH/EtOAc
Stability Stable under basic conditions Light-sensitive Stable at RT Sensitive to strong acids

Key Observations :

  • Steric Effects : The tert-butoxy group reduces crystallinity, often resulting in oily products (e.g., compounds in ).
  • Polarity : Methoxy and tert-butoxy groups increase hydrophobicity compared to halogenated analogs .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate, also known by its CAS number 220587-29-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C21H32BNO6
  • Molecular Weight : 405.293 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 521.9 ºC at 760 mmHg
  • LogP : 2.799

These properties indicate that the compound is relatively stable under physiological conditions, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its role as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing their absorption and bioavailability. The tert-butoxycarbonyl (Boc) group serves to protect the amino functionality, allowing for improved stability and controlled release in biological systems.

Hydrolysis and Bioavailability

Research indicates that compounds with carbamate linkages, such as this one, can undergo hydrolysis at physiological pH levels, releasing the active drug in a controlled manner. This mechanism has been shown to enhance the systemic delivery of phenolic compounds, which are often limited by low bioavailability due to rapid metabolism and excretion .

Antioxidant Properties

Several studies have reported that this compound exhibits significant antioxidant activity. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may contribute to its protective effects against cellular damage .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The modulation of these pathways may be linked to its structural features that influence molecular interactions within cells .

Case Studies and Research Findings

  • Prodrug Development : A study explored the synthesis and pharmacokinetics of various prodrugs derived from resveratrol, highlighting similar carbamate structures. The research showed that these prodrugs maintained effective concentrations in vivo, suggesting that this compound could exhibit comparable behavior .
  • Cellular Studies : In cellular models, this compound demonstrated a dose-dependent reduction in oxidative stress markers, reinforcing its potential as an antioxidant agent .
  • Pharmacokinetic Analysis : Research on related compounds indicated that modifications in the structure significantly impact absorption rates and metabolic stability. The presence of the Boc group was shown to enhance resistance against metabolic degradation during first-pass metabolism .

Q & A

Q. What synthetic strategies are effective for preparing methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate, and how can diastereomeric mixtures be addressed?

The compound can be synthesized via the Ugi reaction using aldehyde and isocyanide precursors, yielding ~87% product. However, diastereoisomers (d.e. 56%) may form, requiring separation by flash chromatography (ethyl acetate/n-hexane). NMR analysis is critical for identifying rotameric mixtures and optimizing solvent systems for purification .

Q. How can tert-butoxycarbonyl (Boc) protection be selectively introduced or removed during synthesis?

Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) in dichloromethane. Deprotection under acidic conditions (e.g., HCl in dioxane) preserves the ester and tert-butoxy groups. Monitoring by TLC and adjusting reaction times (2–16 hours) ensures selectivity .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Flash chromatography with gradients of ethyl acetate/n-hexane (1:1.5) effectively separates impurities. Preparative HPLC is advised for high-purity requirements, particularly when synthesizing derivatives for pharmacokinetic studies .

Advanced Research Questions

Q. How can NMR spectral contradictions (e.g., rotameric mixtures) be resolved during structural elucidation?

Rotameric splitting in ¹H NMR (e.g., δ 2.80–2.76 ppm for methyl groups) arises from restricted rotation around amide bonds. Variable-temperature NMR or deuterated solvents (e.g., CD₃CN) can reduce signal broadening. Assigning diastereomers requires COSY and NOESY experiments to distinguish spatial arrangements .

Q. What mechanistic insights explain the stereochemical outcomes of Ugi reactions involving this compound?

The stereochemistry is influenced by the chiral center at C2 (S-configuration) and the steric bulk of the tert-butoxy groups. Computational studies (DFT) suggest that transition-state stabilization via hydrogen bonding between the isocyanide and aldehyde precursors dictates enantioselectivity .

Q. How does the tert-butoxy group influence the compound’s conformational stability in β-sheet formation studies?

The tert-butoxy moiety enhances rigidity, stabilizing β-sheet conformations in peptide analogs. X-ray crystallography (e.g., PDB: 7B4N) reveals intramolecular hydrogen bonds between the Boc-protected amine and ester carbonyl, critical for mimicking neurodegenerative disease-related fibrils .

Q. What analytical methods validate the compound’s stability under physiological conditions for pharmacokinetic studies?

LC-MS/MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) assesses hydrolytic stability. Half-life calculations (t₁/₂) should account for esterase activity, with modifications (e.g., fluorinated phenyl groups) improving metabolic resistance .

Methodological Considerations

  • Synthetic Optimization : Use LiOH for selective saponification of methyl esters without disrupting Boc groups, followed by acid workup (pH ~6) to precipitate carboxylic acid intermediates .
  • Spectroscopic Validation : Compare ¹³C NMR chemical shifts (e.g., δ 170–175 ppm for carbonyls) with density functional theory (DFT) predictions to confirm assignments .
  • Safety Protocols : Store the compound at –20°C under argon to prevent tert-butoxy group hydrolysis. Handle with nitrile gloves due to potential irritancy .

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